molecular formula C12H7N3O2S B13096478 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid CAS No. 959245-38-6

6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid

Cat. No.: B13096478
CAS No.: 959245-38-6
M. Wt: 257.27 g/mol
InChI Key: SYWURKUJLIHSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are characterized by a thiophene ring fused to a pyridine ring, with a pyrazine substituent at the 2-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene derivative under acidic conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Uniqueness: 6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid is unique due to its combination of a thienopyridine core with a pyrazine substituent, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

959245-38-6

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27 g/mol

IUPAC Name

6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7N3O2S/c16-12(17)8-6-18-10-3-7(4-15-11(8)10)9-5-13-1-2-14-9/h1-6H,(H,16,17)

InChI Key

SYWURKUJLIHSRR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CC3=C(C(=CS3)C(=O)O)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.